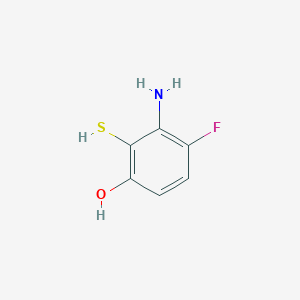

3-Amino-4-fluoro-2-sulfanylphenol

Description

Properties

Molecular Formula |

C6H6FNOS |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-amino-4-fluoro-2-sulfanylphenol |

InChI |

InChI=1S/C6H6FNOS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H,8H2 |

InChI Key |

FCZRHOZWKNJSMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)S)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

o-Aminophenol (2-aminophenol) and p-Aminophenol (4-aminophenol)

- o-Aminophenol has an amino group at position 2 and a hydroxyl (-OH) group at position 1. The proximity of the amino and hydroxyl groups creates intramolecular hydrogen bonding, reducing its reactivity in Schiff base formation compared to 3-Amino-4-fluoro-2-sulfanylphenol .

- p-Aminophenol (amino at position 4, hydroxyl at position 1) lacks steric hindrance, enabling efficient Schiff base formation with sodium β-naphthoquinone-4-sulfonate . However, its electronic profile is less polarized than this compound due to the absence of fluorine.

Methyl-Substituted 4-Dimethylaminoazobenzene (DAB) Derivatives

- In carcinogenicity studies, 3′-methyl-DAB (methyl at position 3′) showed the highest activity, reaching peak protein-bound dye levels in 2 weeks, while 4′-methyl-DAB (methyl at 4′) required ≥21 weeks . Electron-donating methyl groups (EDG) at specific positions accelerated binding kinetics and increased carcinogenicity.

- This compound replaces methyl with fluorine (EWG) and adds a sulfanyl group.

Functional Group Reactivity

- Sulfanyl (-SH) vs. Amino (-NH₂): The sulfanyl group in this compound can form disulfide bonds with cysteine residues in proteins, a distinct mechanism from the Schiff base formation observed in aminophenols . This may lead to stronger or irreversible protein interactions.

- Fluorine (-F) vs. However, it may improve metabolic stability by resisting oxidative degradation.

Data Tables

Research Findings and Implications

Substituent Position Matters: The 3′-position in methyl-DAB derivatives maximized carcinogenicity, suggesting meta-substitution enhances bioactivity . For this compound, the 4-fluoro substitution may mimic meta-effects, but fluorine’s EWG properties could counteract reactivity.

Binding Kinetics: Methyl-EDG groups accelerated protein binding in DAB derivatives . Fluorine-EWG in this compound may slow binding but improve specificity.

Toxicity Mechanisms: The sulfanyl group’s propensity for disulfide formation could lead to unique toxicological profiles, distinct from aminophenols or methyl-DAB derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.